

Application Note: NMR Spectral Data Assignment for Torachryson 8-glucoside

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Compound of Interest

Compound Name: *Torachryson 8-glucoside*

CAS No.: 64032-49-1

Cat. No.: B155671

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Abstract & Significance

Torachryson 8-O- β -D-glucoside is a characteristic naphthalene glycoside found in medicinal plants such as *Cassia tora* (Leguminosae) and *Polygonum multiflorum*. It exhibits significant bioactivities, including antibacterial, antioxidant, and anti-inflammatory properties.^[1] Accurate structural characterization is critical for quality control in herbal medicine and pharmacokinetic studies. This guide provides a standardized protocol for the complete assignment of its 1D (

H,

C) and 2D NMR spectral data, distinguishing it from structurally similar anthraquinones (e.g., emodin) often co-isolated from the same sources.

Chemical Structure & Logic

The compound consists of a naphthalene aglycone (Torachryson) linked to a glucose moiety.^{[2][3][4][5]}

- Aglycone Core: 2-acetyl-1-hydroxy-6-methoxy-3-methylnaphthalene.
- Glycosylation Site: Position C-8 (via ether linkage).
- Key Features for NMR:

- Deshielded Singlet (H-4): The proton at C-4 appears as a singlet due to lack of ortho-coupling.
- Meta-Coupled Doublets (H-5, H-7): Protons on the other ring show characteristic meta-coupling (Hz).
- Chelated Hydroxyl: The C-1 hydroxyl forms an intramolecular hydrogen bond with the C-2 acetyl carbonyl, shifting its signal downfield.

Experimental Protocol

Materials

- Analyte: >5 mg of purified Torachryson 8-O-glucoside (purity >95% by HPLC).
- Solvent: Dimethyl sulfoxide-d6 (DMSO- , 99.9% D) is preferred for solubility and exchangeable proton detection (OH).
- Reference: Tetramethylsilane (TMS) or residual solvent peak (DMSO- : 2.50 ppm, 39.5 ppm).

Instrument Parameters

- Field Strength: 500 MHz recommended for resolution of sugar multiplets.
- Temperature: 298 K (25°C).
- Pulse Sequences:
 - H NMR: 30° pulse, 1-2 s relaxation delay, 16-64 scans.

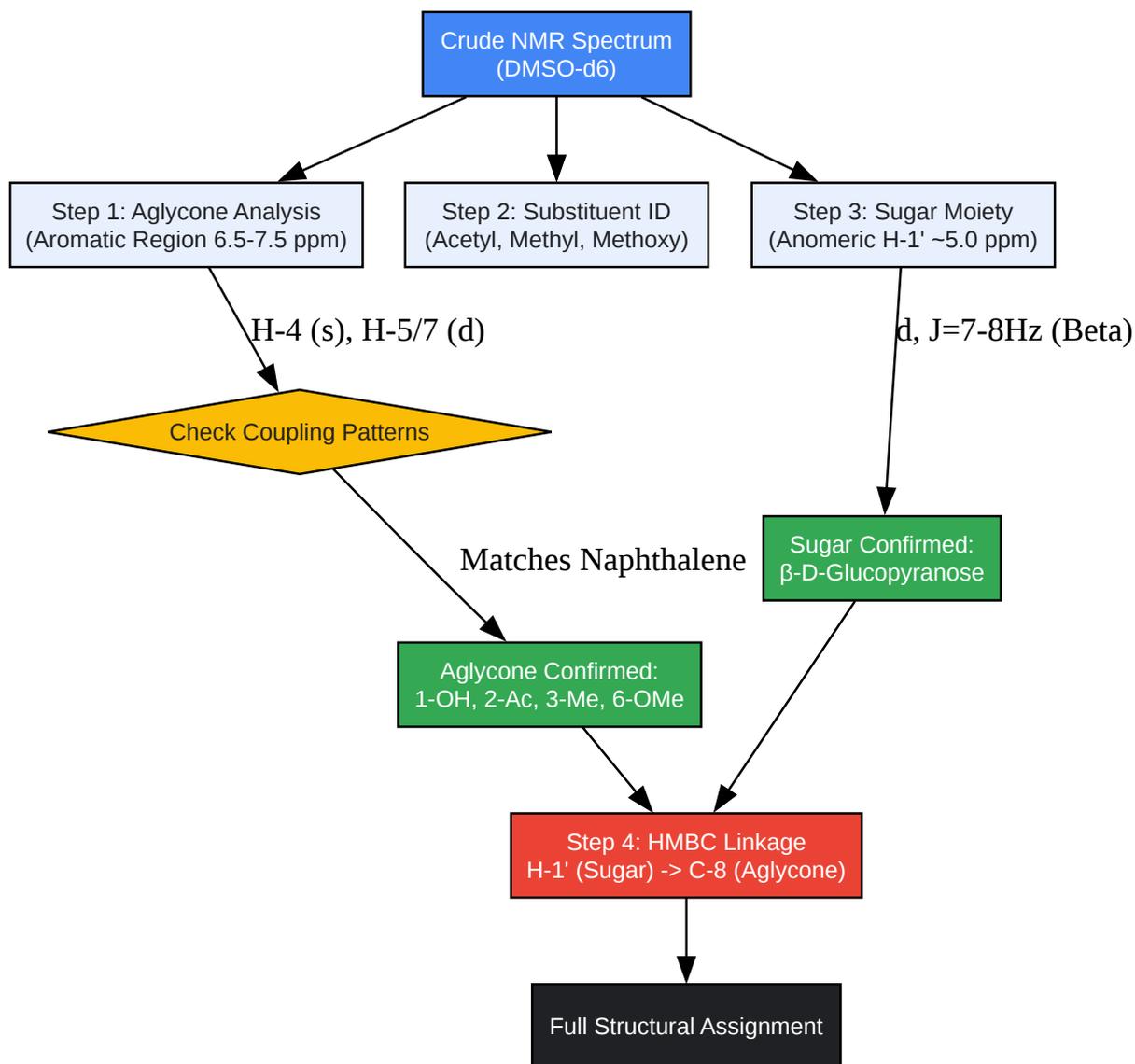
- C NMR: Proton-decoupled, 1000+ scans for quaternary carbons.
- 2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), HMBC (Long-range C-H), NOESY (Spatial proximity).

Structural Analysis Strategy

The assignment follows a deductive workflow:

- Aglycone Identification: Locate the aromatic protons (singlet and meta-doublets) and substituent methyls (Acetyl, Ar-Me, OMe).
- Sugar Identification: Identify the anomeric proton (H-1') and sequential COSY/HSQC walk for the sugar ring.
- Linkage Verification: Use HMBC to correlate the anomeric proton (H-1') to the aglycone carbon (C-8).

Assignment Workflow Diagram



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Figure 1: Step-by-step logic flow for the NMR assignment of **Torachryson 8-glucoside**.

Spectral Data Assignment

H NMR Data (500 MHz, DMSO-)

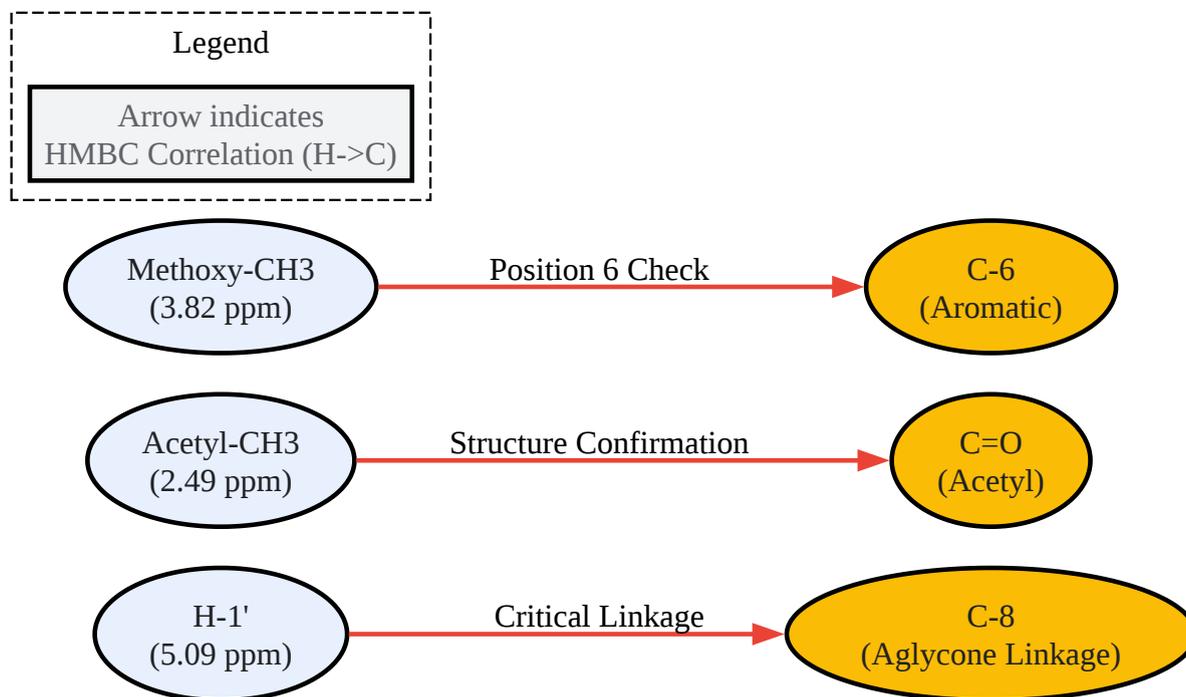
The following table summarizes the chemical shifts. Note that the C-1 hydroxyl is often broad or exchanged, but if visible, it appears very downfield.

Position	(ppm)	Multiplicity (in Hz)	Assignment Logic
Aglycone			
1-OH	9.45 - 9.60	br s	H-bonded to C-2 Acetyl C=O
4	7.07	s	Isolated aromatic proton
5	6.88	d (2.[6][7]0)	Meta-coupled to H-7
7	7.04	d (2.0)	Meta-coupled to H-5
2-COCH	2.49	s	Acetyl methyl
3-CH	2.21	s	Aromatic methyl
6-OCH	3.82	s	Methoxy group
Sugar			
1'	5.09	d (7.5)	Anomeric (Beta config)
2' - 6'	3.10 - 3.70	m	Glucopyranosyl ring protons
6'-OH	4.50 - 5.00	br	Sugar hydroxyls (variable)

C NMR Data (125 MHz, DMSO-)

Position	(ppm)	Type	HMBC Correlations (H C)
C=O (Acetyl)	204.5	C=O	2-COCH , 1-OH
C-1	157.0	C-OH	H-4 (weak)
C-2	125.5	C-Ac	3-CH
C-3	138.0	C-Me	H-4, 3-CH
C-4	118.5	CH	3-CH
C-5	103.0	CH	H-7
C-6	159.5	C-OMe	H-5, H-7, OMe
C-7	100.5	CH	H-5
C-8	155.0	C-O-Glc	H-1' (Sugar), H-7
C-9/10	~110-135	C-quat	Ring junction carbons
Sugar C-1'	100.8	CH	H-1'
Sugar C-2'-6'	60-77	CH/CH	Standard glucose signals

Key HMBC Correlations Diagram[2]



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Figure 2: Key HMBC correlations establishing the glycosidic linkage and substituent positions.

References

- Isolation and Structure: Choi, J. S., et al. (1997). "Isolation and structure determination of torachryson 8-O-β-D-glucoside from *Cassia tora*." Archives of Pharmacal Research.
- NMR Data Verification: Kitanaka, S., & Takido, M. (1984). "Studies on the constituents of the seeds of *Cassia torosa*." Chemical & Pharmaceutical Bulletin, 32(9), 3436-3440.
- Spectral Database: PubChem Compound Summary for CID 11972479, Torachryson 8-O-Glucoside.
- Comparative Analysis: Guo, H., et al. (2011). "Preparative isolation of torachryson-8-O-β-D-glucoside from *Cassia tora* by high-speed counter-current chromatography." Journal of Chromatography B.

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- To cite this document: BenchChem. [Application Note: NMR Spectral Data Assignment for Torachryson 8-glucoside]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155671#nmr-spectral-data-assignment-for-torachryson-8-glucoside\]](https://www.benchchem.com/product/b155671#nmr-spectral-data-assignment-for-torachryson-8-glucoside)

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